1-chloro-6-methoxy-2,3-dihydro-1H-indene

Description

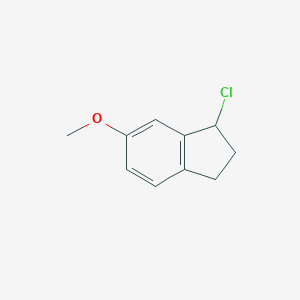

1-Chloro-6-methoxy-2,3-dihydro-1H-indene is a bicyclic aromatic compound featuring a chloro substituent at position 1 and a methoxy group at position 6 on the indene scaffold. The 2,3-dihydro-1H-indene core imparts structural rigidity, while the electron-withdrawing chlorine and electron-donating methoxy groups influence its electronic and steric properties.

Properties

CAS No. |

128226-43-7 |

|---|---|

Molecular Formula |

C10H11ClO |

Molecular Weight |

182.64 g/mol |

IUPAC Name |

1-chloro-6-methoxy-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C10H11ClO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5H2,1H3 |

InChI Key |

IYDPDYFKFWJHPM-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(CCC2Cl)C=C1 |

Canonical SMILES |

COC1=CC2=C(CCC2Cl)C=C1 |

Synonyms |

1-CHLORO-2,3-DIHYDRO-6-METHOXY-1H-INDENE |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-chloro-6-methoxy-2,3-dihydro-1H-indene typically involves several steps, starting from readily available precursors. One common method involves the chlorination of 6-methoxyindane using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.

For industrial production, the process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-chloro-6-methoxy-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine to form new derivatives.

Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to achieve the desired products.

Scientific Research Applications

Chemical Properties and Structure

1-Chloro-6-methoxy-2,3-dihydro-1H-indene has the molecular formula and features a bicyclic structure that contributes to its unique reactivity and biological activity. The presence of the chloro and methoxy substituents enhances its potential as a building block in organic synthesis and medicinal chemistry.

Medicinal Chemistry

Anticancer Activity

Research has highlighted the potential of this compound derivatives in cancer treatment. For example, studies have shown that compounds derived from this structure exhibit significant antiproliferative effects against various cancer cell lines. A notable case involved the evaluation of these derivatives for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Compounds with electron-donating groups demonstrated higher inhibitory rates compared to those with electron-withdrawing groups, suggesting that structural modifications can enhance efficacy.

Table 1: Inhibition Rates of Selected Compounds

| Compound ID | Structure Description | Inhibition Rate (%) at 0.1 µM |

|---|---|---|

| 12d | 4-Hydroxy-3-methoxyphenyl | 78.82 |

| 12q | 2,3-Dihydrobenzofuran-5-yl | 83.61 |

| 12a | Electron-withdrawing group | Lower than 50 |

Case Study: EGFR Inhibition

A study focused on the synthesis of indeno[1,2-c]pyrazole derivatives from this compound showed promising results as EGFR (epidermal growth factor receptor) inhibitors. These compounds exhibited potent activity against non-small cell lung cancer (NSCLC) cell lines, outperforming traditional treatments like erlotinib in certain cases, indicating their potential as novel therapeutic agents for cancer treatment .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various complex organic molecules. Its unique structure allows for functionalization through electrophilic aromatic substitution or nucleophilic addition reactions, facilitating the development of new compounds with desired properties.

Case Study: Synthesis of Novel Derivatives

Research has demonstrated the successful synthesis of new derivatives through microwave-assisted methods using this compound as a precursor. These derivatives were evaluated for their biological activities and showed promise in various assays, further underscoring the utility of this compound in drug discovery .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chloro atom enhances binding affinity while the methoxy group improves solubility and bioavailability. These factors contribute to its effectiveness in inhibiting cellular processes such as proliferation and apoptosis.

Mechanism of Action

The mechanism of action of 1-chloro-6-methoxy-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The methoxy group and chlorine atom play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Antiproliferative Activities of Selected Dihydro-1H-Indene Derivatives

| Compound | Substituents | Inhibition Rate (0.1 mM) | Key Finding |

|---|---|---|---|

| 12d | 4-Hydroxy-3-methoxyphenyl | 78.82% | Optimal B-ring substitution |

| 12q | 2,3-Dihydrobenzofuran-5-yl | 83.61% | Enhanced tubulin inhibition |

| 15c | Oxygen linker | <50% | Reduced activity vs. core |

Bioactive Natural Products: Diaporindenes A–D

Natural 2,3-dihydro-1H-indene isomers isolated from Diaporthe sp. SYSU-HQ3 (e.g., diaporindenes A–D) exhibit anti-inflammatory activity via inhibition of nitric oxide (NO) production (IC₅₀: 4.2–9.0 μM). These compounds feature a fused 1,4-benzodioxan moiety, distinguishing them from synthetic derivatives. Their biosynthetic origin from acetyl-CoA and malonyl-CoA via polyketide synthases (PKS) underscores their structural uniqueness .

Table 2: Anti-Inflammatory Activities of Natural Dihydro-1H-Indene Derivatives

| Compound | IC₅₀ (NO Inhibition) | Selectivity Index (SI) |

|---|---|---|

| Diaporindene A | 4.2 μM | 6.9 |

| Diaporindene B | 5.1 μM | 5.2 |

Pharmacological Probes and Clinical Candidates

- Compound 4 (δ/μ-opioid activity) : A 2,3-dihydro-1H-indene-containing pseudopeptide showed 137-fold lower δ-agonist activity than the reference compound but retained μ-agonist activity. This contrasts with benzimidazole analogs, which maintain both δ and μ activities, suggesting the indene core may disrupt receptor selectivity .

- LY186641 (clinical sulfonamide): N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide demonstrated dose-dependent methemoglobinemia in Phase I trials, with a maximum tolerated dose of 2550 mg/m²/week. Its pharmacokinetics show linear plasma concentration correlations and a long terminal half-life (31 hours) .

Structural and Electronic Modifications

- 1H-Indene-1,3(2H)-dione vs. 2,3-Dihydro-1H-Indene : The dione derivative exhibits higher reactivity and polarity due to frontier orbital energy gaps (HOMO-LUMO) and dipole moment differences. This enhances its suitability for electrophilic reactions compared to the parent dihydroindene .

- Synthetic versatility : Dihydroindenes can be transformed into diverse scaffolds, including alkenes, lactones, and spirobiindanes, via photoredox decarboxylative annulation, demonstrating their utility in organic synthesis .

Q & A

Q. Critical Factors :

- Temperature (room temperature vs. reflux) impacts substitution selectivity.

- Solvent polarity (e.g., ethyl acetate or dichloromethane) affects reaction kinetics.

- Catalysts (e.g., AlCl₃ for Friedel-Crafts) enhance electrophilic substitution efficiency .

How should researchers characterize this compound to confirm structural integrity?

Basic Research Question

Key techniques include:

- ¹H NMR : Look for characteristic peaks:

- Methoxy protons at δ 3.7–3.9 ppm.

- Chlorinated aromatic protons show deshielding (δ 7.0–7.5 ppm) .

- Melting Point (MP) : Compare with literature values (e.g., related compounds have MPs between 56–73°C) .

- Chromatography : TLC (RF ~0.3 in pentane:ethyl acetate) validates purity .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

What are the primary reaction pathways for modifying this compound?

Basic Research Question

Common transformations include:

- Oxidation : Convert the indene backbone to a ketone using KMnO₄/CrO₃ under acidic conditions, yielding carboxylated derivatives .

- Reduction : LiAlH₄ reduces carbonyl groups (if present) to alcohols or amines .

- Halogenation : Bromine or iodine can substitute additional positions, guided by directing effects of methoxy and chloro groups .

Regioselectivity : Methoxy groups act as ortho/para directors, while chloro substituents deactivate the ring, favoring meta substitution in electrophilic reactions .

How can mechanistic studies elucidate the chlorination process in this compound?

Advanced Research Question

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps during chlorination.

- Computational Modeling : Density Functional Theory (DFT) calculates activation energies for competing pathways (e.g., radical vs. ionic mechanisms). Evidence from similar indene systems shows ionic mechanisms dominate in polar solvents .

- Kinetic Studies : Monitor reaction progress via UV-Vis or HPLC to identify rate-determining steps .

How should researchers resolve contradictory spectral data for derivatives of this compound?

Advanced Research Question

- Case Study : Conflicting ¹H NMR signals (e.g., ketone/enol tautomers) require:

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isobaric species with identical nominal masses.

What computational methods are effective for predicting the reactivity of this compound in drug discovery?

Advanced Research Question

- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock. Evidence from indene-based drugs (e.g., Indanal) supports this approach .

- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO energies) with biological activity. Methoxy and chloro groups enhance electron-withdrawing effects, influencing binding affinity .

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.